

"Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate" CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate*

Cat. No.: B1315774

[Get Quote](#)

In-depth Technical Guide: Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Chemical Name: **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate** CAS Number: 97986-34-0[1][2] Molecular Formula: C₁₂H₁₆O₄S[1] Molecular Weight: 256.32 g/mol

Structure:

Synonyms:

- Tetrahydro-2H-pyran-4-yl tosylate
- Oxan-4-yl 4-methylbenzenesulfonate

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. Its structure incorporates a stable tetrahydropyran ring and a p-toluenesulfonate (tosylate) group. The tosylate moiety is an

excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity is frequently exploited in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The tetrahydropyran ring system is a common scaffold in many biologically active compounds, and this reagent provides a convenient means for its incorporation.

Physicochemical and Spectroscopic Data

A summary of the available physical and spectroscopic data for **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate** is presented below.

Property	Value
Physical State	Solid
Boiling Point	398.4 ± 35.0 °C (Predicted) [3]
Storage Condition	2-8°C for long-term storage [1] [3]

Spectroscopic Data:

While specific spectral data is not readily available in the public domain, typical spectroscopic features can be predicted based on the structure:

- ^1H NMR: Protons on the tetrahydropyran ring would appear as complex multiplets in the aliphatic region. The protons adjacent to the oxygen atoms would be shifted downfield. The aromatic protons of the tosyl group would appear in the aromatic region, and the methyl protons of the tosyl group would be a singlet in the aliphatic region.
- ^{13}C NMR: The spectrum would show signals for the carbons of the tetrahydropyran ring, with those adjacent to the oxygen being deshielded. Aromatic carbons of the tosylate and the methyl carbon would also be present.
- IR Spectroscopy: Characteristic absorption bands would be observed for the sulfonate ester group (S=O stretching), C-O stretching of the ether and ester, and aromatic C-H and C=C stretching.

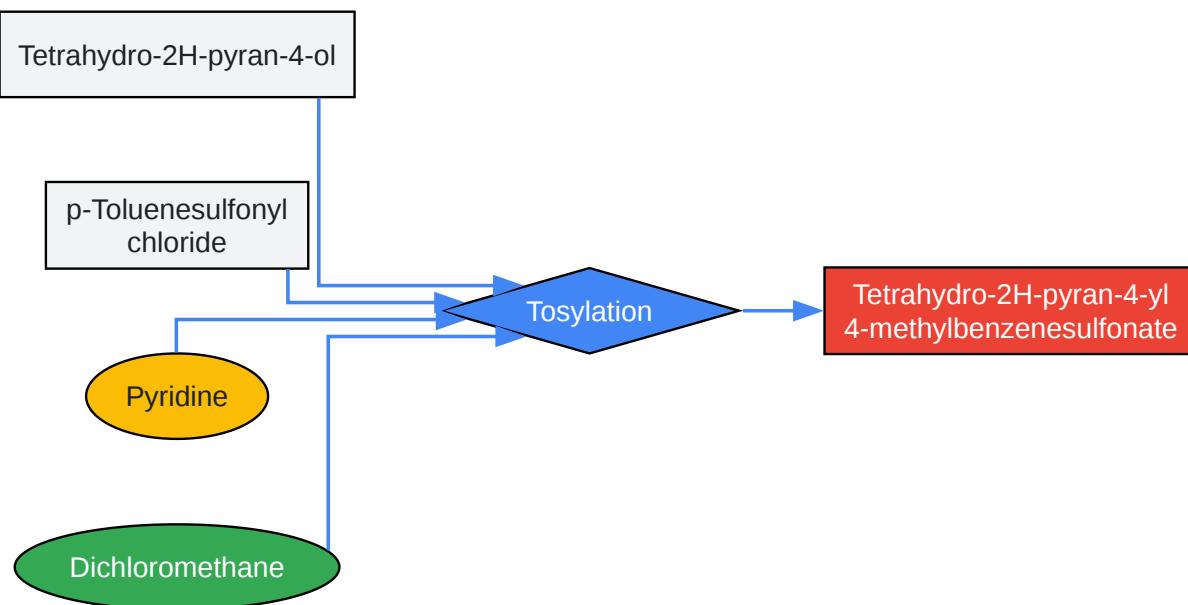
Experimental Protocols

Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

A general and widely applicable method for the synthesis of tosylates from alcohols is the reaction with p-toluenesulfonyl chloride in the presence of a base. The following is a representative experimental protocol for the synthesis of **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate** from tetrahydro-2H-pyran-4-ol.

Materials:

- Tetrahydro-2H-pyran-4-ol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

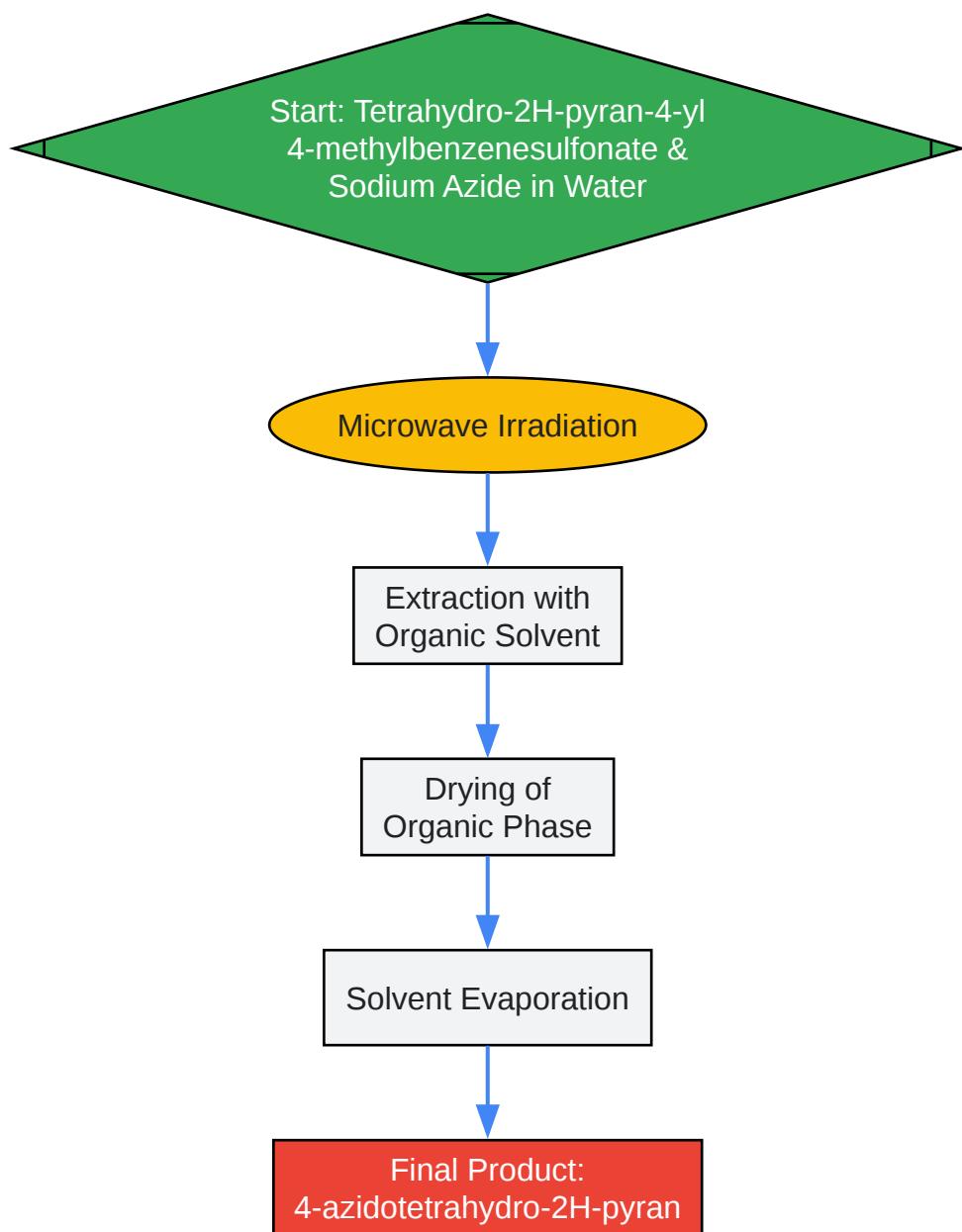

Procedure:

- In a clean, dry round-bottom flask, dissolve tetrahydro-2H-pyran-4-ol (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution in an ice bath and add pyridine (1.2 equivalents) with stirring.
- To this cooled solution, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains low.
- After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for several hours or until the reaction is complete (monitor by TLC).
- Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

Logical and Experimental Workflows

Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

The synthesis of the title compound is a straightforward esterification reaction. The logical workflow involves the activation of the hydroxyl group of tetrahydro-2H-pyran-4-ol by converting it into a tosylate, which is a much better leaving group.


[Click to download full resolution via product page](#)

Caption: Synthesis of **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate**.

Nucleophilic Substitution Reaction: Synthesis of 4-azidotetrahydro-2H-pyran

A common application of **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate** is in nucleophilic substitution reactions. A representative example is the reaction with sodium azide to introduce an azide functional group. A microwave-assisted method in an aqueous medium offers a green and efficient approach.[4]

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-azidotetrahydro-2H-pyran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate [myskinrecipes.com]
- 2. 97986-34-0|Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 3. Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate,97986-34-0-Amadis Chemical [amadischem.com]
- 4. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- To cite this document: BenchChem. ["Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate" CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315774#tetrahydro-2h-pyran-4-yl-4-methylbenzenesulfonate-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com